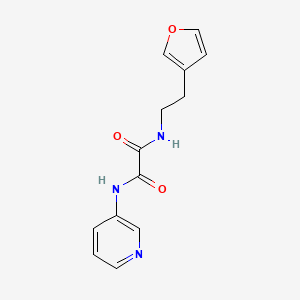

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative featuring a furan-3-yl ethyl group and a pyridin-3-yl moiety. Oxalamides are a class of compounds with diverse applications, including as flavoring agents, pharmaceuticals, and agrochemicals. The structural uniqueness of this compound lies in its heterocyclic substituents: the furan ring (a five-membered oxygen-containing aromatic system) and the pyridine ring (a six-membered nitrogen-containing aromatic system). These groups influence its physicochemical properties, metabolic stability, and biological interactions, such as receptor binding affinity .

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRWMNNDMYZABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in constructing complex molecules from simple starting materials in a single step. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and simplifies the purification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several notable applications in scientific research:

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies have indicated that this compound may act as a pharmacophore in the development of anticancer agents. Its structural components allow for interactions with various biological receptors involved in cancer progression.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research has shown that derivatives with similar structures exhibit significant anti-inflammatory effects.

2. Biochemical Research

- Enzyme Inhibition Studies : this compound has been investigated for its inhibitory effects on enzymes such as tyrosinase, which plays a critical role in melanin biosynthesis. Studies have demonstrated that structural modifications can enhance inhibitory potency.

- Ion Channel Modulation : Investigations into the compound's effects on ion channels, particularly TRPM8 (transient receptor potential melastatin 8), suggest its potential use in pain management therapies.

Case Study 1: Tyrosinase Inhibition

A series of studies evaluated the inhibitory activity of this compound on tyrosinase:

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| This compound | 0.045 ± 0.002 | 0.30 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

This data indicates that the compound exhibits potent inhibitory action compared to standard inhibitors like kojic acid, highlighting its potential as a therapeutic agent in skin-related conditions.

Case Study 2: TRPM8 Modulation

Preliminary investigations into the effects of this compound on TRPM8 channels revealed promising results for pain management applications:

| Parameter | Effect |

|---|---|

| TRPM8 Activation | Inhibition observed at concentrations > 10 µM |

| Pain Relief Model | Significant reduction in pain response in animal models |

These findings suggest that this compound could pave the way for new therapeutic strategies targeting pain-related disorders.

Industrial Applications

In addition to its medicinal applications, this compound is also explored for industrial uses:

- Material Science : The compound is utilized in synthesizing materials with specific electronic and optical properties due to the unique characteristics imparted by its furan and pyridine rings.

- Chemical Intermediates : It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating advancements in organic chemistry.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Key Analogues:

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, No. 1768) Substituents: 2,4-dimethoxybenzyl and pyridin-2-yl ethyl. 16.099) . Metabolism: Rapid metabolism in rat hepatocytes without detectable amide hydrolysis products .

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1769) Substituents: 2-methoxy-4-methylbenzyl and pyridin-2-yl ethyl. Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg bw/day in rats .

N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Substituents: Halogenated aryl and pyridine-carboxamide groups.

- Properties: High melting point (260–262°C), distinct 19F NMR signals .

N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11)

Structural Comparison Table:

*Inference: The furan group may undergo oxidative metabolism, as seen in structurally related compounds like No. 1768 .

Metabolic and Toxicological Profiles

- Amide Hydrolysis Resistance: Oxalamides with aromatic/heterocyclic substituents (e.g., S336, No. 1768) resist amide hydrolysis in hepatocyte assays, favoring oxidation and conjugation pathways . This suggests similar stability for the furan- and pyridine-substituted analogue.

- Safety Margins: For flavoring agents like S336 and No. 1769, NOEL values exceed typical human exposure levels, indicating low toxicity risks . The furan derivative’s safety profile would depend on substituent-specific metabolism; furans are generally prone to epoxidation but may align with established NOELs if oxidation pathways are efficient.

Receptor Binding and Functional Activity

- Umami Receptor Activation : S336 and analogues bind to the T1R1/T1R3 receptor, a key target for umami taste enhancement . The pyridin-3-yl group in the target compound may alter receptor affinity compared to pyridin-2-yl derivatives due to positional isomerism.

- Pharmaceutical Potential: Halogenated derivatives (e.g., 1c) demonstrate therapeutic activity, likely due to enhanced lipophilicity and target engagement . The furan group’s electron-rich nature could modulate solubility and binding kinetics.

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound characterized by its unique structural features, which include a furan and pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound's IUPAC name is N-[2-(furan-3-yl)ethyl]-N'-pyridin-3-yloxamide. Its molecular structure includes:

- Furan Ring : Known for its reactivity and ability to participate in various chemical transformations.

- Pyridine Ring : Contributes to the compound's basicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules. One common synthetic route includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide, leading to the formation of the oxalamide structure.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promising anticancer activities. For instance, studies on related compounds have demonstrated significant tumor growth inhibition in various cancer models, including head and neck cancer . The presence of both furan and pyridine moieties may enhance the compound's ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are also being explored. Compounds containing furan and pyridine rings have been implicated in modulating inflammatory pathways, suggesting that this oxalamide may exhibit similar properties.

Case Studies and Research Findings

A detailed analysis of related compounds provides insights into the biological activities that may be expected from this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.